molecular formula C20H17NO7 B385434 Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637751-44-1

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate

Cat. No.: B385434
CAS No.: 637751-44-1
M. Wt: 383.4g/mol
InChI Key: SJKZQFQBZZGPJZ-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a complex organic compound with the molecular formula C20H17NO7 and a molecular weight of 383.4 g/mol. . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the carbamoylation of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is unique due to its specific structure and functional groups. Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action. For instance:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Luteolin: Demonstrates neuroprotective and anti-inflammatory activities.

Properties

IUPAC Name

ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZQFQBZZGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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